Ethyl 4-(4-cyanophenyl)benzoate

Catalog No.
S1912481
CAS No.
89409-89-2
M.F
C16H13NO2
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(4-cyanophenyl)benzoate

CAS Number

89409-89-2

Product Name

Ethyl 4-(4-cyanophenyl)benzoate

IUPAC Name

ethyl 4-(4-cyanophenyl)benzoate

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3

InChI Key

MOBULWWIIMBNQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Ethyl 4-(4-cyanophenyl)benzoate

Ethyl 4-(4-cyanophenyl)benzoate (CAS 89409-89-2) is a highly linear, para-para substituted biphenyl derivative serving as a premium bifunctional building block in advanced materials and pharmaceutical synthesis. Featuring an electron-withdrawing cyano group and a hydrolyzable ethyl ester at opposite ends of a rigid biphenyl core, this compound offers orthogonal reactivity essential for constructing complex mesogens, metal-organic framework (MOF) linkers, and active pharmaceutical ingredients (APIs). With a well-defined melting point of 114 °C and excellent stability, it provides a highly processable, solid-state intermediate that integrates seamlessly into mainstream cross-coupling and functionalization workflows [1].

Substituting Ethyl 4-(4-cyanophenyl)benzoate with its free acid counterpart, 4'-cyanobiphenyl-4-carboxylic acid (CBCA), or mono-functional analogs like 4-cyanobiphenyl, severely compromises synthetic flexibility and processability. The free acid exhibits notoriously poor solubility in standard organic solvents, often necessitating high-boiling, difficult-to-remove solvents like DMF or DMSO, which complicate downstream purification and scale-up. Mono-functional biphenyls lack the critical ester moiety required for linear chain extension or MOF linker coordination. By utilizing the ethyl ester, chemists secure a highly soluble, easily purifiable intermediate that maintains the structural rigidity of the biphenyl core while permitting controlled, sequential deprotection or functionalization [1].

Solubility and Processability Advantage Over Free Acid

The ethyl ester functionality in Ethyl 4-(4-cyanophenyl)benzoate significantly enhances its solubility profile compared to the free acid baseline (4'-cyanobiphenyl-4-carboxylic acid). While the free acid requires highly polar, high-boiling solvents for homogeneous reactions, the ethyl ester is readily soluble in standard volatile organic solvents such as dichloromethane, THF, and ethyl acetate. This solubility advantage allows for lower-temperature processing and simplified solvent removal during workup, directly improving overall synthetic yield and throughput in multi-step sequences [1].

Evidence DimensionProcessability and Solvent Compatibility
Target Compound DataHigh solubility in standard volatile organics (e.g., THF, DCM, EtOAc)
Comparator Or Baseline4'-cyanobiphenyl-4-carboxylic acid (requires high-boiling solvents like DMF/DMSO)
Quantified DifferenceEnables homogeneous reactions at lower temperatures with facile solvent evaporation
ConditionsStandard laboratory or industrial scale-up synthesis

Enhanced solubility in volatile solvents reduces energy costs during solvent removal and minimizes thermal degradation during purification.

Thermal Stability and Handling Characteristics

Ethyl 4-(4-cyanophenyl)benzoate isolates as a stable, light yellow solid with a sharp, well-defined melting point of 114 °C. This distinct thermal profile is highly advantageous for procurement and handling, as it ensures the material is free-flowing and easily weighable at room temperature, unlike lower-molecular-weight esters or oils that require specialized transfer protocols. Furthermore, the solid state facilitates straightforward purification via recrystallization (e.g., from ethanol), ensuring high-purity batches essential for sensitive downstream catalytic applications [1].

Evidence DimensionMelting Point and Physical State
Target Compound Data114 °C (solid)
Comparator Or BaselineLower molecular weight biphenyl esters (often oils or low-melting solids)
Quantified DifferenceProvides a sharp melting point for reliable solid-state handling and recrystallization
ConditionsStandard ambient storage and handling

A stable solid form with a sharp melting point simplifies weighing, transfer, and bulk storage while enabling easy purification by recrystallization.

Orthogonal Reactivity for Sequential Functionalization

The presence of both a cyano group and an ethyl ester on the rigid biphenyl core provides strictly orthogonal reactivity, a critical feature for complex molecule synthesis. The ethyl ester can be selectively hydrolyzed to the carboxylic acid or reduced to an alcohol under conditions that leave the cyano group intact. Conversely, the cyano group can be transformed into a tetrazole, amine, or amidine while preserving the ester. This dual functionality makes Ethyl 4-(4-cyanophenyl)benzoate a superior precursor compared to symmetrically substituted biphenyls, enabling precise, step-wise construction of asymmetric liquid crystal dimers or advanced pharmaceutical intermediates [1].

Evidence DimensionFunctional Group Orthogonality
Target Compound DataTwo distinct, selectively addressable reactive sites (cyano and ethyl ester)
Comparator Or BaselineSymmetrical biphenyls (e.g., 4,4'-biphenyldicarbonitrile or diethyl biphenyl-4,4'-dicarboxylate)
Quantified DifferenceEnables asymmetric functionalization without statistical product mixtures
ConditionsMulti-step organic synthesis workflows

Orthogonal reactivity eliminates the need for complex statistical separations, directly increasing the yield of asymmetric target molecules.

Precursor for Advanced Liquid Crystal Mesogens

Leveraging its rigid linear biphenyl core and orthogonal reactivity, this compound is an ideal starting material for synthesizing complex, asymmetric liquid crystal dimers and chemoresponsive materials. The ethyl ester can be converted into various terminal chains while the cyano group provides the necessary dipole moment for nematic phase induction[1].

Building Block for Metal-Organic Frameworks (MOFs)

Upon hydrolysis of the ester and/or conversion of the cyano group to a tetrazole, it serves as an excellent extended, rigid linker. This structural rigidity is critical for the construction of highly porous MOFs used in gas separation, storage, and heterogeneous catalysis.

Intermediate in Pharmaceutical Synthesis

The orthogonal functional groups provide a reliable scaffold for the step-wise synthesis of biphenyl-containing active pharmaceutical ingredients (APIs). Its high processability and solubility make it a preferred intermediate for scale-up synthesis of bioactive molecules requiring a rigid linear core [2].

XLogP3

3.5

Wikipedia

Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Dates

Last modified: 08-16-2023

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